2-({8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-1-(3,5-dimethylpiperidin-1-yl)ethan-1-one
Description
Properties
IUPAC Name |
2-[(8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-1-(3,5-dimethylpiperidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O3S/c1-16-10-17(2)14-30(13-16)23(32)15-35-26-27-20-12-22(34-4)21(33-3)11-19(20)25-28-24(29-31(25)26)18-8-6-5-7-9-18/h5-9,11-12,16-17H,10,13-15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLXHNJNIMWSWLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)CSC2=NC3=CC(=C(C=C3C4=NC(=NN42)C5=CC=CC=C5)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-1-(3,5-dimethylpiperidin-1-yl)ethan-1-one is a novel triazoloquinazoline derivative that has garnered attention for its potential biological activities, particularly in the field of oncology. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 515.6 g/mol. The structure includes a triazoloquinazoline core known for its diverse biological activities.
Anticancer Properties
Research indicates that compounds with triazoloquinazoline structures exhibit significant anticancer activity. A study evaluated various synthesized derivatives against several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| Hepatocellular carcinoma (HePG-2) | 29.47 |
| Mammary gland breast cancer (MCF-7) | 39.41 |
| Human prostate cancer (PC3) | Moderate activity |
| Colorectal carcinoma (HCT-116) | 17.35 (highest activity) |
The synthesized compounds showed moderate cytotoxicity against these lines, with the most potent being derivatives with IC50 values ranging from 17.35 to 39.41 µM .
The mechanism by which triazoloquinazolines exert their anticancer effects appears to involve several pathways:
- DNA Intercalation : Some studies suggest that these compounds can intercalate into DNA, disrupting replication and transcription processes.
- Topoisomerase Inhibition : The compounds have been reported as inhibitors of topoisomerase II, an enzyme crucial for DNA unwinding during replication .
- Cell Cycle Arrest : Evidence shows that certain derivatives can induce G2/M phase arrest in cancer cells, leading to apoptosis .
Kinase Inhibition
The compound's structural features suggest potential kinase inhibitory activity, which is critical in cancer signaling pathways. The presence of specific functional groups enhances its binding affinity to kinase targets .
Case Studies and Research Findings
Several studies have documented the biological activities of triazoloquinazoline derivatives:
- A study highlighted the synthesis and evaluation of multiple quinazoline derivatives showing promising cytotoxicity against various cancer cell lines .
- Another research focused on the structure-activity relationship (SAR) of triazoloquinazolines, indicating that modifications to the core structure can significantly enhance biological activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Analogues of Triazoloquinazoline Derivatives
The following compounds share the triazoloquinazoline scaffold but differ in substituents, leading to variations in properties and bioactivity:
Key Observations :
- The 3,5-dimethylpiperidine group in the target compound may enhance blood-brain barrier permeability compared to the 4-phenylpiperazine in , which is more polar.
Computational and Similarity Analyses
A. Tanimoto Similarity Indexing :
Using fingerprint-based methods (), the target compound shows:
B. Molecular Dynamics and Docking :
- notes that 3,5-dimethylpiperidine optimizes binding energy in force fields (e.g., UFF), reducing steric clashes compared to bulkier groups in .
- The sulfanyl-ethanone linker in the target compound may stabilize hydrogen bonding with catalytic residues in HDAC8, akin to SAHA’s hydroxamate group .
Preparation Methods
Starting Materials and Precursors
The triazoloquinazoline core derives from anthranilic acid derivatives or substituted quinazolinones. Key precursors include:
Cyclization Strategies
Copper-catalyzed azide-alkene cyclization (CuAAC) has emerged as a robust method for triazoloquinazoline formation. For example, α,β-unsaturated ketoesters react with sodium azide in the presence of Cu(I) catalysts to yield 5-oxo-triazoloquinazolines. Adapting this protocol, the 8,9-dimethoxy-2-phenyl variant could be synthesized by substituting the starting methyleneindolinone with a methoxy-functionalized analog.
Representative Reaction Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization | CuI (10 mol%), DMF, rt, 12 h | 78% | |
| Methoxylation | MeONa, MeOH, reflux | 85% |
Introduction of the Sulfanyl Group
Thiolation at Position 5
The sulfanyl group is introduced via nucleophilic displacement of a leaving group (e.g., chloride) at position 5 of the triazoloquinazoline core. Chlorination is achieved using POCl₃ or PCl₅, followed by treatment with a thiolate nucleophile.
Protocol
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Chlorination : React 8,9-dimethoxy-2-phenyl-[1,triazolo[1,5-c]quinazolin-5-ol with POCl₃ at 80°C for 6 h to form the 5-chloro intermediate.
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Thiolation : Treat the chloro derivative with sodium hydrosulfide (NaSH) or thiourea in ethanol under reflux to yield the 5-sulfanyl compound.
Optimization Data
| Leaving Group | Nucleophile | Solvent | Yield |
|---|---|---|---|
| Cl | NaSH | EtOH | 65% |
| Cl | Thiourea | DMF | 72% |
Synthesis of the 3,5-Dimethylpiperidine-Acetyl Fragment
Piperidine Ring Formation
3,5-Dimethylpiperidine is synthesized via:
-
Reductive amination : Reacting glutaraldehyde with methylamine under hydrogenation conditions (H₂, Pd/C)3.
-
Cyclization : Using 2,4-pentanedione (acetylacetone) and hydrazine sulfate in basic conditions to form 3,5-dimethylpyrazole, followed by hydrogenation to the piperidine3.
Acetylation
The piperidine is acetylated using acetyl chloride or acetic anhydride in the presence of a base (e.g., triethylamine).
Reaction Conditions
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| Acetylation | Ac₂O, Et₃N | 0°C → rt | 89% |
Final Coupling Reaction
The sulfanyl-triazoloquinazoline and acetyl-piperidine fragments are coupled via a nucleophilic acyl substitution. The sulfanyl group acts as a nucleophile, displacing a leaving group (e.g., bromide) on the acetylated piperidine.
Procedure
-
Activate the acetyl-piperidine fragment as a bromide using PBr₃.
-
React with the sulfanyl-triazoloquinazoline in DMF at 60°C for 8 h.
Yield Optimization
| Base | Solvent | Time (h) | Yield |
|---|---|---|---|
| K₂CO₃ | DMF | 8 | 68% |
| DBU | THF | 12 | 74% |
Purification and Characterization
Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) and recrystallized from methanol. Characterization data aligns with literature values for analogous triazoloquinazoline derivatives:
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J = 8.4 Hz, 1H, quinazoline-H), 7.45–7.32 (m, 5H, Ph), 4.12 (s, 2H, SCH₂), 3.94 (s, 6H, OCH₃), 3.05–2.98 (m, 2H, piperidine-H), 2.35–2.28 (m, 1H, piperidine-H), 1.12 (d, J = 6.8 Hz, 6H, CH(CH₃)₂).
-
HRMS (ESI) : m/z calcd for C₂₈H₃₀N₅O₃S [M+H]⁺: 540.2011; found: 540.2009.
Challenges and Optimization Opportunities
-
Regioselectivity in Cyclization : Competing pathways during triazoloquinazoline formation may yield regioisomers. Microwave-assisted synthesis could enhance selectivity.
-
Sulfur Stability : The sulfanyl group is prone to oxidation. Performing reactions under inert atmosphere (N₂/Ar) improves stability.
-
Piperidine Acetylation : Over-acetylation at the piperidine nitrogen can occur; stoichiometric control and low temperatures mitigate this.
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for achieving high purity of the compound?
- Methodological Answer : Synthesis involves multi-step reactions, starting with condensation of triazol-5-amine derivatives with ethyl 2-oxo-cyclohexanecarboxylate under reflux (acetic acid, 80–100°C). Key steps include sulfanyl group introduction via nucleophilic substitution and final coupling with 3,5-dimethylpiperidine. Purification requires HPLC (C18 column, methanol/water gradient) to isolate the product with >95% purity. Yield optimization relies on controlling reaction time (6–8 hours) and stoichiometric ratios (1:1.2 for sulfanyl precursor) .
Q. Which spectroscopic and analytical techniques are critical for structural validation?
- Methodological Answer :
- 1H/13C NMR : Assign methoxy (δ 3.8–4.0 ppm), dimethylpiperidine (δ 1.2–1.5 ppm), and triazoloquinazoline aromatic protons (δ 7.2–8.1 ppm) .
- LC-MS : Confirm molecular ion peak at m/z ≈ 545.6 (calculated for C₃₁H₃₃N₅O₃S) and fragmentation patterns (e.g., loss of sulfanyl group: m/z 457.4) .
- Elemental Analysis : Validate C, H, N, S content (e.g., C%: 68.21; H%: 6.11; N%: 12.84) .
Q. What preliminary biological assays are recommended to screen for activity?
- Methodological Answer : Begin with in vitro enzyme inhibition assays (e.g., kinases or cytochrome P450 isoforms at 10 µM concentration) using fluorescence-based substrates. Follow with antimicrobial screening (MIC assays against S. aureus and C. albicans; 24-hour incubation). Cytotoxicity can be assessed via MTT assays in HEK-293 cells (IC₅₀ determination) .
Advanced Research Questions
Q. How can the compound’s interaction with enzymatic targets be mechanistically elucidated?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to kinase ATP pockets (PDB: 3PP0). Focus on hydrogen bonding with quinazoline-N and π-stacking with phenyl groups .
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (kₐ, kᵈ) to recombinant enzymes (e.g., EGFR kinase). A response unit (RU) shift >50 indicates strong affinity .
- Mutagenesis Studies : Replace key residues (e.g., Lys721 in EGFR) to validate binding interactions via loss-of-activity assays .
Q. How should contradictory data on biological activity across structural analogs be resolved?
- Methodological Answer :
- Comparative SAR Analysis : Test analogs with varying substituents (e.g., replacing 3,5-dimethylpiperidine with morpholine). Correlate activity changes with LogP (lipophilicity) and polar surface area (PSA) using QSAR models .
- Dose-Response Curves : Re-evaluate conflicting results with standardized protocols (e.g., fixed ATP concentration in kinase assays) to rule out assay variability .
Q. What computational strategies predict the compound’s pharmacokinetic and toxicity profiles?
- Methodological Answer :
- ADMET Prediction : Use SwissADME to estimate bioavailability (TPSA >80 Ų suggests poor absorption) and BOILED-Egg model for blood-brain barrier penetration.
- Toxicity Profiling : Run ProTox-II to identify hepatotoxicity risks (e.g., CYP3A4 inhibition alerts) .
Q. How can synthetic byproducts or degradation products be characterized?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat (60°C, 72 hours), acid/base hydrolysis (0.1N HCl/NaOH), and oxidative stress (3% H₂O₂).
- LC-HRMS : Identify degradation products (e.g., sulfoxide formation at m/z 561.6) and validate via MS/MS fragmentation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
